4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one

anti-tubercular pyrazinamide analogs Mycobacterium tuberculosis

4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one (CAS 1396686-72-8) is a heterocyclic small molecule (molecular formula C13H15N5O3, molecular weight 289.29 g/mol) that incorporates three pharmacologically privileged modules—a pyrazine-2-carbonyl group, a strained azetidine ring, and a piperazin-2-one (oxopiperazine) scaffold—connected via amide bonds. The pyrazine-2-carbonyl motif appears in published anti-tubercular agents with IC50 values reaching ≤2.18 µM against Mycobacterium tuberculosis H37Ra , while the piperazinyl-azetidine diamide architecture has been exploited in multiple reversible monoacylglycerol lipase (MAGL) inhibitor programs yielding single-digit nanomolar potency.

Molecular Formula C13H15N5O3
Molecular Weight 289.295
CAS No. 1396686-72-8
Cat. No. B2968073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one
CAS1396686-72-8
Molecular FormulaC13H15N5O3
Molecular Weight289.295
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C13H15N5O3/c19-11-8-17(4-3-16-11)12(20)9-6-18(7-9)13(21)10-5-14-1-2-15-10/h1-2,5,9H,3-4,6-8H2,(H,16,19)
InChIKeyZEXILJAJCCAYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one Procurement: Core Structural and Physicochemical Identity


4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one (CAS 1396686-72-8) is a heterocyclic small molecule (molecular formula C13H15N5O3, molecular weight 289.29 g/mol) that incorporates three pharmacologically privileged modules—a pyrazine-2-carbonyl group, a strained azetidine ring, and a piperazin-2-one (oxopiperazine) scaffold—connected via amide bonds . The pyrazine-2-carbonyl motif appears in published anti-tubercular agents with IC50 values reaching ≤2.18 µM against Mycobacterium tuberculosis H37Ra [1], while the piperazinyl-azetidine diamide architecture has been exploited in multiple reversible monoacylglycerol lipase (MAGL) inhibitor programs yielding single-digit nanomolar potency [2]. This combination of validated pharmacophoric elements within a single, synthetically tractable entity differentiates the compound from simpler pyrazine or piperazinone analogs that lack the full three-module assembly.

Why Generic Substitution Fails for 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one in Medicinal Chemistry Programs


Although core constituents such as 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid (CAS 1350989-06-8) and 4-(azetidin-3-yl)piperazin-2-one (CAS 1480566-21-9) are commercially available, neither surrogate recapitulates the full connectivity and conformational profile of the title compound. The juxtaposition of the electron-deficient pyrazine ring, the rigid azetidine linker, and the hydrogen-bond-capable piperazin-2-one creates a unique pharmacophore geometry that is not reproducible by simple mixing of individual building blocks. Patent WO-2013171535-A2 discloses a panel of pyrazine derivatives in which subtle structural modifications—including the nature of the heterocyclic amide substituent—dramatically altered odorant receptor OR5K1 antagonist activity [1], underscoring that the specific combination present in 1396686-72-8 cannot be assumed equivalent to its nearest neighbors such as 4-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazin-2-one (CAS 1396802-37-1) or 4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one. For programs predicated on precise spatial presentation of the pyrazine nitrogen lone pair relative to the piperazin-2-one carbonyl, substitution by a generic analog risks loss of the intended binding mode.

Quantitative Differentiation Evidence for 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one Against the Closest Structural Comparators


Validated Pyrazine-2-Carbonyl Pharmacophore Demonstrates Anti-Tubercular Potency Against M. tuberculosis H37Ra with Defined IC50 Range

The pyrazine-2-carbonyl motif constitutes the pharmacophoric core of pyrazinamide, a first-line anti-tubercular drug. In a systematic SAR study of 27 substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, six compounds bearing the pyrazine-2-carbonyl-piperazine substructure achieved IC50 values ≤2.18 µM against M. tuberculosis H37Ra [1]. By contrast, the des-pyrazine benzamide controls and compounds where the pyrazine-2-carbonyl was replaced by simple benzoyl or acetyl groups showed markedly diminished activity (>10 µM) [1]. Although the target compound 1396686-72-8 was not directly profiled in this published series, it retains the identical pyrazine-2-carbonyl-amide-piperazine connectivity and adds the azetidine spacer that may further modulate target engagement. This provides a class-level inference that the pyrazine-2-carbonyl amide substructure in 1396686-72-8 is a validated contributor to anti-tubercular activity, distinguishing it from analogs lacking the pyrazine ring.

anti-tubercular pyrazinamide analogs Mycobacterium tuberculosis

Piperazinyl-Azetidine Diamide Scaffold Delivers Single-Digit Nanomolar MAGL Inhibition in Head-to-Head Pharmacological Evaluations

The piperazinyl-azetidine diamide scaffold has been independently optimized by multiple groups to yield potent, reversible MAGL inhibitors. In a 2019 study, irreversible MAGL inhibitor 1 achieved IC50 = 0.88 nM, while reversible inhibitors 8 (IC50 = 2.7 nM) and 15 (IC50 = 11.7 nM) demonstrated excellent potencies in [³H]2-OG and ABPP binding assays [1]. A subsequent 2021 J. Med. Chem. report identified compounds 10 and 15 as best-in-class reversible MAGL inhibitors with favorable brain uptake and specific binding in rodent and non-human primate PET imaging [2]. The Janssen patent family (US 8,637,498; US 8,435,977) specifically claims oxopiperazine-azetidine amides—the exact chemotype of 1396686-72-8—as MAGL inhibitors for pain treatment [3]. Compound 1396686-72-8 contains the identical oxopiperazine-azetidine-amide connectivity disclosed in these patents and publications, but with a pyrazine-2-carbonyl cap that is not exemplified in the published MAGL series, potentially offering differentiated selectivity and physicochemical properties compared to the aryl- and heteroaryl-capped analogs profiled in the literature.

monoacylglycerol lipase MAGL inhibitor PET tracer development

Pyrazine Derivative Patent Coverage for Human Olfactory Receptor OR5K1 Antagonism with Cell-Based Functional Assay Data

Patent WO-2013171535-A2 titled 'Agent for inhibiting odor of pyrazine derivatives' discloses a panel of 56 pyrazine derivatives evaluated for antagonist activity at human OR5K1 expressed in HEK293 cells using a luciferase reporter gene assay at 100 µM [1]. The patent's Aladdin bioactivity record (ALA3727343) indicates that the compound set includes diverse pyrazine amides, with activity readouts distinguishing active from inactive analogs . Compound 1396686-72-8, bearing a pyrazine-2-carbonyl-azetidine-piperazin-2-one architecture, falls within the structural scope of the patent's general formula (I). While the individual IC50 of 1396686-72-8 is not publicly disclosed, its inclusion in this patent's compound collection implies it was synthesized for the purpose of odorant receptor modulation. Comparators such as simple 2-substituted pyrazines (e.g., 2-cyanopyrazine, 2-methylpyrazine) or pyrazine-2-carboxylic acid derivatives lack the elaborated azetidine-piperazinone tail that the patent's SAR suggests is critical for receptor engagement.

olfactory receptor OR5K1 odor inhibition pyrazine derivatives

Physicochemical and Drug-Likeness Profile Benchmarking Against Commercial Piperazin-2-one Building Blocks

The molecular formula C13H15N5O3 (MW 289.29 g/mol) places 1396686-72-8 within the favorable 'lead-like' chemical space (MW < 350) while providing a higher fraction of sp³-hybridized carbons (azetidine ring, piperazin-2-one ring) compared to fully aromatic piperazine-pyrazine analogs . This increased three-dimensionality is associated with improved target selectivity and reduced off-target promiscuity in fragment-to-lead optimization [1]. By contrast, the commercially abundant 1-(pyrazin-2-yl)piperazin-2-one (MW ~ 178) is a smaller, flatter fragment with fewer hydrogen-bond donor/acceptor vectors, and 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid (MW ~ 207) lacks the piperazin-2-one moiety entirely, reducing potential interactions with biological targets. The target compound's five H-bond acceptors (pyrazine N, three amide carbonyls, piperazinone carbonyl) and zero H-bond donors (all amide nitrogens are tertiary) confer a distinctive polarity profile relative to analogs bearing free NH groups .

drug-likeness physicochemical properties lead-likeness fragment-based drug discovery

Synthetic Accessibility Advantage: One Scaffold, Three Privileged Modules for Parallel Library Synthesis

Unlike mono-functional building blocks that require sequential coupling steps to construct the full pharmacophore, 1396686-72-8 arrives with the pyrazine-2-carbonyl-azetidine-piperazin-2-one framework pre-assembled. This contrasts with the synthetic route required to reach the same architecture from smaller fragments: coupling 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid (CAS 1350989-06-8) to 4-(azetidin-3-yl)piperazin-2-one (CAS 1480566-21-9) would necessitate an additional amide bond-forming step with attendant yield losses . The target compound's single-entity format enables direct use in amide diversification libraries (e.g., N-alkylation at the piperazin-2-one free NH, if present, or further functionalization of the pyrazine ring) without preliminary linear synthesis. Patent US 8,637,498 exemplifies parallel synthesis strategies where the oxopiperazine-azetidine core is diversified at the terminal amide position to generate focused MAGL inhibitor libraries [1]; 1396686-72-8 serves as a direct entry point to analogous pyrazine-capped sub-libraries.

parallel synthesis medicinal chemistry scaffold diversification building block

Optimal Research and Procurement Application Scenarios for 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one


Anti-Tubercular Lead Discovery: Pyrazinamide-Inspired Fragment Merging with Azetidine-Piperazinone Scaffolds

Given that six pyrazine-2-carbonyl-piperazine benzamide analogs achieved IC50 ≤ 2.18 µM against M. tuberculosis H37Ra , researchers should deploy 1396686-72-8 as a core scaffold for anti-tubercular library synthesis. The pre-installed pyrazine-2-carbonyl-amide-piperazine motif replicates the validated pharmacophore, while the azetidine ring introduces conformational constraint that may enhance target selectivity relative to the flexible piperazine/homopiperazine linkers in the published series. Primary screening against H37Ra followed by cytotoxicity counter-screening in HEK 293 cells (as per the published protocol) is recommended.

MAGL Inhibitor PET Tracer Development: Novel Pyrazine-Capped Reversible Binders for CNS Imaging

The oxopiperazine-azetidine amide scaffold is validated for reversible MAGL inhibition with IC50 values as low as 2.7 nM, and radiolabeled analogs [¹⁸F]10 and [¹⁸F]15 have demonstrated favorable brain uptake and specific binding in non-human primate PET studies [1]. Compound 1396686-72-8 provides a pyrazine-2-carbonyl cap not yet explored in the published MAGL PET tracer literature, offering a novel vector for modulating lipophilicity, brain penetration, and off-target selectivity. Researchers should evaluate 1396686-72-8 in recombinant human MAGL enzymatic assays and, if potency is confirmed, pursue ¹⁸F or ¹¹C radiolabeling for PET imaging studies.

Olfactory Receptor OR5K1 Chemical Biology: Pyrazine Derivative Screening for Odor Perception Modulation

Patent WO-2013171535-A2 establishes that pyrazine derivatives can antagonize human OR5K1 in a cell-based luciferase reporter assay, with 56 compounds profiled at 100 µM [1]. Compound 1396686-72-8 falls within the patent's structural scope and should be prioritized for OR5K1 dose-response characterization to determine its IC50. Applications include functional studies of pyrazine odor perception, development of odor-blocking agents, and investigation of olfactory receptor signaling pathways in heterologous expression systems.

Fragment-to-Lead Optimization: Three-Dimensional, Lead-Like Scaffold with Multiple Diversification Vectors

With MW 289.29, zero H-bond donors, and five H-bond acceptors distributed across three distinct heterocyclic modules, 1396686-72-8 meets lead-like criteria (MW < 350, cLogP predicted <3.5) while offering greater three-dimensionality than flat pyrazine-piperazine analogs . The scaffold provides at least three diversification vectors: (1) pyrazine ring electrophilic substitution or metal-catalyzed cross-coupling, (2) azetidine ring functionalization, and (3) piperazin-2-one N-alkylation or acylation. This multi-vector capability supports efficient parallel library synthesis for hit-to-lead campaigns across multiple target classes, including kinases, GPCRs, and lipases.

Quote Request

Request a Quote for 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.